1-Hydroxy Empagliflozin is a derivative of Empagliflozin, which is primarily known for its role as a sodium-glucose co-transporter 2 inhibitor. This compound is utilized in managing Type 2 Diabetes Mellitus and has potential applications in treating heart failure. The presence of the hydroxy group in 1-Hydroxy Empagliflozin alters its pharmacological properties compared to its parent compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
1-Hydroxy Empagliflozin is classified under the category of carbohydrate derivatives, specifically as a phenyl D-glucitol derivative. It is synthesized from Empagliflozin, which itself is classified as a sodium-glucose co-transporter 2 inhibitor. This class of drugs works by preventing glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine and lowering blood sugar levels.
The synthesis of 1-Hydroxy Empagliflozin typically involves several chemical transformations starting from Empagliflozin. The general steps include:
The detailed reaction conditions, including temperature, solvent choice, and reaction time, can vary depending on the specific method employed .
The molecular formula of 1-Hydroxy Empagliflozin is . Its structure features a phenolic hydroxyl group that significantly influences its biological activity. The compound's structure can be represented as follows:
The compound's stereochemistry plays a crucial role in determining its interaction with biological targets, particularly in terms of receptor binding affinity and selectivity .
1-Hydroxy Empagliflozin can participate in various chemical reactions typical of hydroxylated compounds:
These reactions are essential for further modifications or for understanding the compound's stability under different conditions .
The mechanism of action of 1-Hydroxy Empagliflozin is primarily linked to its role as an inhibitor of sodium-glucose co-transporter 2. This process involves:
1-Hydroxy Empagliflozin exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies in pharmaceutical applications .
1-Hydroxy Empagliflozin has potential applications in various scientific fields:
Chemoenzymatic strategies offer precision in constructing the challenging C-glycosidic bond of 1-hydroxy empagliflozin. These methods leverage glycosyltransferases to catalyze the stereoselective coupling between the glucose donor and the aglycone precursor, significantly reducing the formation of undesired α-anomers. Recent advances utilize engineered galactosidases to attach modified gluconolactone derivatives to halogenated aryl intermediates under mild aqueous conditions (pH 6–7, 37°C), achieving >95% β-selectivity [3]. Additionally, lipase-mediated kinetic resolution purifies key chiral intermediates like (S)-3-hydroxytetrahydrofuran, resolving racemic mixtures with >99% enantiomeric excess (ee) [6].
A critical innovation involves site-directed mutagenesis of sucrose phosphorylase enzymes to accept non-natural substrates. This enables direct coupling of protected glucose derivatives with the chlorophenyl-tetrahydrofuran precursor, bypassing traditional protecting-group strategies. Optimized reaction conditions achieve 85–90% conversion in <8 hours, reducing downstream deprotection steps [2] [8].
Table 1: Chemoenzymatic Approaches for C-Glycoside Formation
Enzyme Type | Substrate | Yield (%) | β:α Ratio | Reaction Time (h) |
---|---|---|---|---|
Engineered Galactosidase | Per-TMS-gluconolactone + Aryl bromide | 78 | 98:2 | 6 |
Mutant Sucrose Phosphorylase | Acetylglucose + Aglycone alcohol | 85 | 99:1 | 8 |
Lipase PSIM | Racemic tetrahydrofuranol precursor | 95 (ee) | N/A | 24 |
Friedel-Crafts acylation constructs the core diaryl ketone scaffold of 1-hydroxy empagliflozin intermediates. Key modifications address limitations in traditional protocols:
Post-acylation steps employ triethylsilane (Et₃SiH)/BF₃-etherate for carbonyl reduction, minimizing over-reduction byproducts. Tetrahydrofuran installation via SNAr reaction with (S)-3-hydroxytetrahydrofuran (44) requires careful control of base (K₂CO₃) to prevent racemization .
Table 2: Impact of Halogen Selection on Downstream Glycosylation
Aryl Halide | Metalation Reagent | Reaction Temp (°C) | Glycosylation Yield (%) |
---|---|---|---|
5-Bromo-2-chlorophenyl | n-BuLi | −78 | 62 |
5-Iodo-2-chlorophenyl | iPrMgCl/LiCl | −20 | 89 |
Installing the (S)-tetrahydrofuran-3-yloxy moiety with high enantiopurity presents three key challenges:
Epimerization at C1 of the glucose unit during late-stage cationic reduction remains problematic. AlCl₃/Et₃SiH selectively produces the desired β-anomer (67% yield), while BF₃-mediated reactions show lower stereocontrol (β:α = 6:1) [6].
Table 3: Diastereoselectivity in Glycosyl Reduction
Reduction System | Protecting Group | β:α Ratio | Isolated Yield (%) |
---|---|---|---|
Et₃SiH/BF₃-etherate | Benzyl | 6:1 | 58 |
Et₃SiH/AlCl₃ | Unprotected | >99:1 | 67 |
NaBH₄/CoCl₂ | Acetyl | 3:1 | 42 |
Conventional anomeric control in empagliflozin synthesis relies on diastereoselective reduction of glycosyl lactols, often requiring cryogenic temperatures and chromatographic separation. Radical epimerization, pioneered by Wendlandt, provides a disruptive alternative:
Table 4: Comparison of Epimerization Techniques
Method | Conditions | Epimerization Yield (%) | β:α Ratio | Key Advantage |
---|---|---|---|---|
Lewis Acid Reduction | Et₃SiH/AlCl₃, −20°C, 5 h | 67 | >99:1 | High anomeric selectivity |
Photocatalytic HAT | PhSSPh, hν, 25°C, 12 h | 42 | 88:12 | Access to epimeric impurities |
Copper Catalysis | Cu(OTf)₂/(S)-Ph-box, −40°C, 2 h | 75 | 95:5 | Mild conditions |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1